
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate is a chemical compound with the molecular formula C7H7LiO3 It is a lithium salt of 2-(4-methylfuran-2-yl)acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion2-(4-methylfuran-2-yl)acetate typically involves the reaction of 2-(4-methylfuran-2-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran or dimethyl sulfoxide, under controlled temperature conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred and heated to facilitate the reaction, and the product is isolated by filtration or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furan derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Lithium(1+)ion2-(4-methylfuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and signal transduction. The furan ring and carboxylate group can interact with enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+)ion2-(2-methylfuran-2-yl)acetate
- Lithium(1+)ion2-(4-methylpyridin-2-yl)acetate
- Lithium(1+)ion2-(4-methylthiophen-2-yl)acetate
Uniqueness
Lithium(1+)ion2-(4-methylfuran-2-yl)acetate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The methyl group on the furan ring can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C7H7LiO3 |
|---|---|
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
lithium;2-(4-methylfuran-2-yl)acetate |
InChI |
InChI=1S/C7H8O3.Li/c1-5-2-6(10-4-5)3-7(8)9;/h2,4H,3H2,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
AKEQLPIMADSOAM-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=COC(=C1)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B13583926.png)


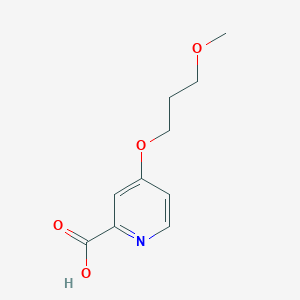
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
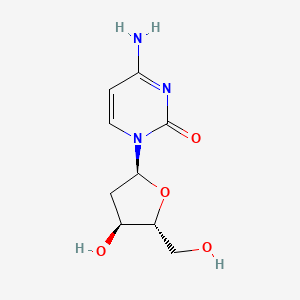
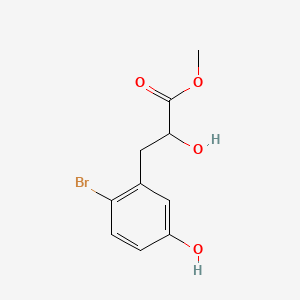
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)


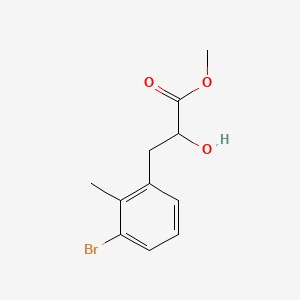
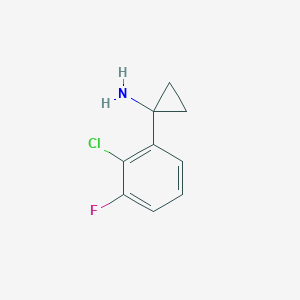
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
